6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine
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Overview
Description
6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is a heterocyclic organic compound that features a triazine ring substituted with bromophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including liquid crystals and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of cancer cells or pathogens. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features and applications in materials science.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its biological activities, including antifungal and antimicrobial properties.
Uniqueness
6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
396705-67-2 |
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Molecular Formula |
C15H10BrN3O |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
6-(4-bromophenyl)-4-oxido-3-phenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C15H10BrN3O/c16-13-8-6-11(7-9-13)14-10-19(20)15(18-17-14)12-4-2-1-3-5-12/h1-10H |
InChI Key |
TWKGDQNLXXSABU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C=C(N=N2)C3=CC=C(C=C3)Br)[O-] |
Origin of Product |
United States |
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